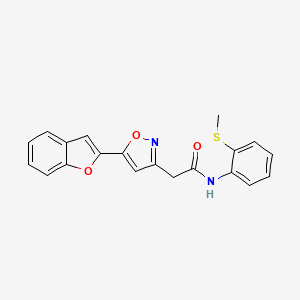
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains benzofuran, isoxazole, and acetamide groups .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzofuran ring attached to an isoxazole ring via a 2-position carbon, and an acetamide group attached to the 3-position of the isoxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its benzofuran, isoxazole, and acetamide groups .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Neurodevelopmental Implications
Studies on environmental agents, including certain pharmaceuticals and their potential impact on neurodevelopment, underscore the importance of understanding the biological interactions of chemical compounds, including analogs of benzofuran and isoxazole derivatives. Research by Olney et al. (2000) highlights how exposure to specific environmental agents during critical periods of brain development can trigger massive apoptotic neurodegeneration. While not directly mentioning 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide, this study contextualizes the broader implications of chemical exposure on neurodevelopment, providing a foundational understanding of the importance of safety and toxicity assessments in pharmaceutical research (Olney et al., 2000).
Synthetic Methodologies and Chemical Properties
Research into the synthesis and properties of related benzofuran and isoxazole compounds provides insights into the chemical behavior, potential applications, and synthesis strategies of similar molecules. The review on benzofuran inhibitors by Dawood (2019) discusses the biological activities of benzofuran derivatives, noting their significance in pharmaceuticals, agriculture, and polymer industries. This information is crucial for understanding the utility and versatility of compounds like 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide in various scientific and industrial contexts (Dawood, 2019).
Antioxidant Properties and Biological Effects
The research on isoxazolone derivatives, including antioxidant evaluations, by Laroum et al. (2019), showcases the importance of understanding the biological effects and potential applications of such compounds in medicinal chemistry. Although not directly related to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide, studies on the antioxidant properties of isoxazolone derivatives contribute to a broader comprehension of how similar compounds might be used in therapeutic contexts or as part of more extensive chemical investigations (Laroum et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-26-19-9-5-3-7-15(19)21-20(23)12-14-11-18(25-22-14)17-10-13-6-2-4-8-16(13)24-17/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXKCLVUHSGOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)
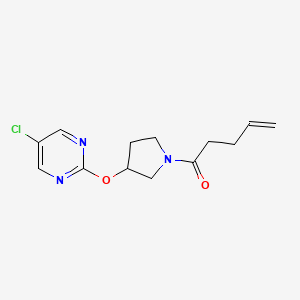
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)
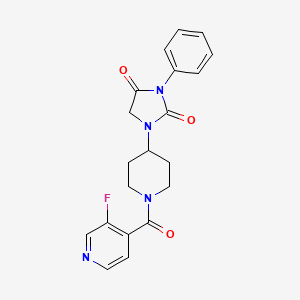
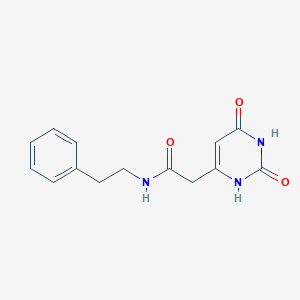


![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)
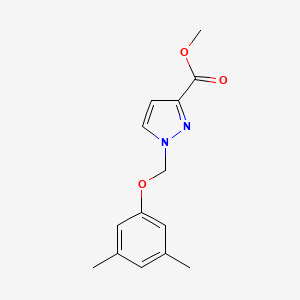
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)